Ethyl (5-oxopyrrolidin-3-yl)carbamate

Lipophilicity XLogP3 Drug-likeness

Ethyl (5-oxopyrrolidin-3-yl)carbamate (CAS 1351622-33-7) is a synthetic intermediate belonging to the γ-lactam carbamate class, characterized by a pyrrolidin-2-one ring bearing an ethyl carbamate-protected amine at the 3-position. With a molecular formula of C7H12N2O3 and a molecular weight of 172.18 g/mol, it is the lowest-molecular-weight representative among the common N-protected 3-amino-5-oxopyrrolidine scaffolds.

Molecular Formula C7H12N2O3
Molecular Weight 172.184
CAS No. 1351622-33-7
Cat. No. B2616998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (5-oxopyrrolidin-3-yl)carbamate
CAS1351622-33-7
Molecular FormulaC7H12N2O3
Molecular Weight172.184
Structural Identifiers
SMILESCCOC(=O)NC1CC(=O)NC1
InChIInChI=1S/C7H12N2O3/c1-2-12-7(11)9-5-3-6(10)8-4-5/h5H,2-4H2,1H3,(H,8,10)(H,9,11)
InChIKeyVIPSZDSVAPDMGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl (5-oxopyrrolidin-3-yl)carbamate (CAS 1351622-33-7): Core γ-Lactam Carbamate Building Block for Medicinal Chemistry and Fragment-Based Design


Ethyl (5-oxopyrrolidin-3-yl)carbamate (CAS 1351622-33-7) is a synthetic intermediate belonging to the γ-lactam carbamate class, characterized by a pyrrolidin-2-one ring bearing an ethyl carbamate-protected amine at the 3-position [1]. With a molecular formula of C7H12N2O3 and a molecular weight of 172.18 g/mol, it is the lowest-molecular-weight representative among the common N-protected 3-amino-5-oxopyrrolidine scaffolds [1]. The compound serves as a versatile precursor for the construction of 5-oxopyrrolidine-3-carboxamide derivatives, a scaffold class validated across multiple therapeutic targets including InhA (M. tuberculosis enoyl reductase), CCR5 (HIV-1 entry), and P2X7 (neuroinflammation) [2][3][4]. Its computed physicochemical profile – XLogP3 of −0.6, topological polar surface area (TPSA) of 67.4 Ų, two hydrogen bond donors, and three hydrogen bond acceptors – places it within favorable drug-like chemical space for fragment elaboration [1].

Why Generic Substitution Fails for Ethyl (5-oxopyrrolidin-3-yl)carbamate (CAS 1351622-33-7): The Carbamate Ester Determines Orthogonal Deprotection Strategy, Physicochemical Profile, and Synthetic Compatibility


Although multiple carbamate-protected 5-oxopyrrolidin-3-yl intermediates share a common γ-lactam core, the choice of carbamate ester – ethyl, tert-butyl (Boc), or benzyl (Cbz) – is not interchangeable in practice. Each ester group confers a distinct set of physicochemical properties (lipophilicity, molecular weight, steric bulk) and, critically, determines the conditions under which the amine can be unmasked in a multi-step synthesis. The ethyl carbamate of CAS 1351622-33-7 occupies a unique orthogonal niche: it remains intact under acidic conditions that cleave the Boc group (silica gel/refluxing toluene) and under hydrogenolytic conditions that remove Cbz [1]. This orthogonality enables selective, sequential deprotection strategies that are impossible with the Boc or Cbz analogs used alone. The quantitative evidence presented below establishes that the ethyl carbamate variant offers a measurably distinct lipophilicity, lower molecular weight for fragment-based design, and proven compatibility in synthetic routes where competing carbamates would fail.

Ethyl (5-oxopyrrolidin-3-yl)carbamate (CAS 1351622-33-7): Head-to-Head Quantitative Differentiation Evidence vs. Boc, Cbz, and Scaffold-Class Comparators


Lipophilicity Advantage: Ethyl Carbamate Is 0.6–1.1 log Units More Hydrophilic Than Boc and Cbz Analogs, Improving Aqueous Solubility and Chromatographic Resolution

The ethyl carbamate variant (CAS 1351622-33-7) exhibits a computed XLogP3 of −0.6, indicating measurably greater hydrophilicity than both the tert-butyl (Boc) analog (XLogP3 = 0; Δ = 0.6 log units) and the benzyl (Cbz) analog (XLogP3 = 0.5; Δ = 1.1 log units), with all values obtained from the same PubChem XLogP3 3.0 computational method [1][2][3]. Topological polar surface area (TPSA) is identical across all three analogs at 67.4 Ų, confirming that the lipophilicity difference arises solely from the carbamate ester substituent [1][2][3]. The hydrogen bond donor and acceptor counts are also identical (2 HBD, 3 HBA), meaning the ethyl carbamate's enhanced hydrophilicity does not come at the cost of altered hydrogen-bonding capacity [1][2][3].

Lipophilicity XLogP3 Drug-likeness Chromatography

Molecular Weight and Atom Economy: Ethyl Carbamate Offers a 14–26% Lower MW Than Boc and Cbz Analogs, Enhancing Fragment-Based Screening Efficiency

At 172.18 g/mol, the ethyl carbamate variant is the lowest-molecular-weight member of the 3-protected-amino-5-oxopyrrolidine series, offering a 14.0% reduction relative to the Boc analog (200.23 g/mol) and a 26.5% reduction relative to the Cbz analog (234.25 g/mol) [1][2][3]. This lower MW is particularly significant in fragment-based drug discovery (FBDD), where the 'rule of three' (MW ≤ 300) is a guideline for fragment library design [4]. With 172.18 g/mol, the ethyl carbamate falls deeper into fragment space than the Boc (200.23) or Cbz (234.25) variants, and its heavy atom count (12) is also the lowest in the series [1][2][3]. The rotatable bond count is equivalent to Boc (3) and one fewer than Cbz (4), indicating no loss of conformational flexibility relative to the Boc comparator [1][2][3].

Fragment-based drug discovery Atom economy Molecular weight Lead-likeness

Orthogonal Deprotection Selectivity: Ethyl Carbamate Survives Silica Gel/Toluene Conditions That Quantitatively Remove the Boc Group, Enabling Sequential Amine Unmasking Strategies

In a direct experimental comparison, silica gel in refluxing toluene achieved 75–98% yields for N-Boc deprotection of protected indoline and benzylamine substrates, while under identical conditions, the deprotection of ethyl carbamate, Cbz, and Fmoc protecting groups 'wasn't observed' [1]. This demonstrates that the ethyl carbamate group of CAS 1351622-33-7 is chemically orthogonal to the Boc group: the Boc can be selectively removed in the presence of the ethyl carbamate, but not vice versa using this protocol. For procurement decisions, this means that only the ethyl carbamate variant can serve as the stable, persistent protecting group in a synthetic sequence where a Boc group elsewhere in the molecule must be cleaved first. Neither the Boc analog (which would self-cleave) nor the Cbz analog (which shows similar stability to ethyl carbamate under these conditions but requires hydrogenolysis for removal) can replicate this specific orthogonality profile [1].

Orthogonal protecting groups Selective deprotection Multi-step synthesis Boc deprotection

Scaffold-Class Bioactivity Validation: The 5-Oxopyrrolidine-3-carboxamide Core Delivers Sub-Micromolar Potency Against InhA, CCR5, and P2X7 Targets, Establishing the Value of the Carbamate Precursor

Although CAS 1351622-33-7 itself is a synthetic intermediate and not a terminal bioactive compound, the 5-oxopyrrolidine-3-carboxamide scaffold to which it directly converts has been validated across three independent target classes with quantitative potency data [1][2][3]. In the M. tuberculosis InhA enoyl reductase system, pyrrolidine carboxamide d11 (3,5-dichloro substitution) achieved an IC50 of 0.39 μM, representing a >160-fold improvement over the initial lead (IC50 = 10.05 μM) [1]. In the CCR5 antagonist program, the 5-oxopyrrolidine-3-carboxamide lead compound 1 showed an IC50 of 1.9 μM; optimization yielded compound 12e (1-benzyl substitution) with IC50 = 0.038 μM and HIV-1 envelope-mediated membrane fusion IC50 = 0.49 μM [2]. For P2X7 receptor antagonism, the patent literature describes 5-oxo-3-pyrrolidinecarboxamide derivatives with pIC50 values of 6.5–7.5 (corresponding to IC50 = 32–316 nM) [3]. These data collectively confirm that the 5-oxopyrrolidine-3-amino core, when elaborated from carbamate-protected precursors like CAS 1351622-33-7, yields potent target engagement across antibacterial, antiviral, and neuroinflammatory indications.

Antitubercular CCR5 antagonist P2X7 antagonist Enoyl reductase inhibition Scaffold validation

Vendor-Qualified Purity and Storage Stability: 98% Purity Baseline with Defined Hazard Classification Supports Immediate Use in Parallel Synthesis Without Additional Purification

A reputable vendor datasheet for CAS 1351622-33-7 (Leyan, product code 1655038) certifies a purity of 98% (HPLC), with the compound supplied as a solid requiring standard ambient storage . The computed LogP (−0.379) and TPSA (67.43 Ų) reported by the vendor are consistent with the PubChem computed values (−0.6 and 67.4 Ų) [1]. The compound is classified with GHS07 hazard pictograms and carries H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) warning statements . In contrast, the Boc analog (CAS 1245648-84-3) is also reported to cause skin and serious eye irritation (H315, H319) but is typically shipped with more restrictive storage recommendations (hygroscopic, −20°C under inert atmosphere) due to the acid-labile nature of the Boc group [2]. The ethyl carbamate's tolerance of ambient storage conditions reduces cold-chain logistics costs and simplifies inventory management for high-throughput synthesis workflows.

Purity Storage stability Quality control Parallel synthesis Procurement specification

Ethyl (5-oxopyrrolidin-3-yl)carbamate (CAS 1351622-33-7): Highest-Value Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Library Construction Requiring Low-MW, Hydrophilic γ-Lactam Cores

CAS 1351622-33-7 is the optimal 3-amino-5-oxopyrrolidine building block for fragment library inclusion. At 172.18 g/mol, it satisfies the 'rule of three' with greater margin than the Boc analog (200.23 g/mol; Δ = 28.05 g/mol heavier) or the Cbz analog (234.25 g/mol; Δ = 62.07 g/mol heavier) [1]. Its XLogP3 of −0.6 ensures adequate aqueous solubility for biochemical screening at fragment concentrations (typically 200–500 μM), whereas the Boc (XLogP3 = 0) and Cbz (XLogP3 = 0.5) analogs risk precipitation at screening-relevant concentrations [1]. The identical TPSA (67.4 Ų) across all three analogs means the ethyl carbamate achieves superior solubility without sacrificing polar surface area, a key determinant of membrane permeability in downstream lead optimization [1].

Multi-Step Orthogonal Synthesis Requiring Sequential Deprotection of Boc-Protected Intermediates in the Presence of a Persistent Carbamate

In synthetic sequences where a Boc group must be removed while preserving a second protected amine, CAS 1351622-33-7 is the only viable choice among the three common carbamate analogs. Silica gel in refluxing toluene cleaves the Boc group in 75–98% yield while leaving the ethyl carbamate completely intact [2]. Attempting this sequence with the Boc analog would result in simultaneous deprotection of both positions, compromising the synthetic route. The Cbz analog, while also stable to these conditions, requires hydrogenolysis (Pd/C, H₂) for removal, which may be incompatible with other functional groups in the molecule [2]. The ethyl carbamate thus occupies a unique orthogonal niche: stable to acidic Boc cleavage, stable to hydrogenolysis (unlike Cbz), and removable under alternative conditions (TMSI, TBAF) when desired [3].

Antitubercular Lead Optimization Leveraging the InhA-Validated Pyrrolidine Carboxamide Scaffold

For programs targeting M. tuberculosis InhA enoyl reductase, CAS 1351622-33-7 provides direct synthetic access to the validated pyrrolidine carboxamide pharmacophore. The scaffold class has produced InhA inhibitors with IC50 values as low as 0.39 μM (compound d11), representing a >160-fold improvement from the initial 10.05 μM screening hit [4]. Deprotection of the ethyl carbamate liberates the free 3-amino group, enabling amide coupling with diverse carboxylic acids to explore the SAR of the anilide portion that drives potency improvements (3,5-dichloro substitution yielding the 0.39 μM compound) [4]. The ethyl carbamate's lower MW and higher hydrophilicity relative to Boc/Cbz variants facilitate purification and characterization of early amide coupling products during SAR exploration [1].

Neuroinflammation Target Development: P2X7 Receptor Antagonist and CCR5 Antagonist Programs

The 5-oxopyrrolidine-3-carboxamide scaffold accessible from CAS 1351622-33-7 has demonstrated potency against two neuroinflammation-relevant targets: P2X7 receptor (pIC50 = 6.5–7.5, IC50 ≈ 32–316 nM) [5] and CCR5 (optimized IC50 = 0.038 μM for compound 12e) [6]. The ethyl carbamate's orthogonality is particularly valuable here because many P2X7 and CCR5 antagonist series incorporate additional Boc-protected amine functionalities; the ability to selectively remove Boc while preserving the ethyl carbamate (as demonstrated by silica gel/toluene) [2] enables late-stage diversification strategies that are precluded when using the Boc-protected version of this building block. The compound's ambient storage stability further supports its use in distributed medicinal chemistry collaborations where cold-chain logistics may be unreliable.

Quote Request

Request a Quote for Ethyl (5-oxopyrrolidin-3-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.